Sorbitan, tritetradecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sorbitan, tritetradecanoate is an ester derived from the reaction between sorbitan and tetradecanoic acid (also known as myristic acid). It is a nonionic surfactant commonly used in various industrial applications due to its emulsifying properties. The compound is characterized by its ability to stabilize emulsions, making it valuable in the formulation of cosmetics, pharmaceuticals, and food products.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sorbitan, tritetradecanoate typically involves the esterification of sorbitan with tetradecanoic acid. This reaction is catalyzed by an acid catalyst, such as para-toluene sulfonic acid, and is carried out under high-temperature conditions to facilitate the esterification process. The reaction can be represented as follows: [ \text{Sorbitan} + \text{Tetradecanoic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of sorbitan esters, including this compound, involves the use of continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the esterification process and minimize the formation of by-products.

化学反応の分析

Types of Reactions: Sorbitan, tritetradecanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into sorbitan and tetradecanoic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids and other oxidation products.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Sorbitan and tetradecanoic acid.

Oxidation: Carboxylic acids and other oxidation products.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Sorbitan, tritetradecanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.

Biology: Employed in the formulation of cell culture media and other biological assays due to its biocompatibility.

Medicine: Utilized in the development of drug delivery systems, particularly for hydrophobic drugs, to enhance their solubility and bioavailability.

Industry: Widely used in the formulation of cosmetics, personal care products, and food emulsifiers due to its excellent emulsifying properties.

作用機序

The primary mechanism of action of sorbitan, tritetradecanoate is its ability to reduce the surface tension between two immiscible phases, such as oil and water. This property is due to its amphiphilic nature, where the hydrophilic sorbitan moiety interacts with the aqueous phase, and the hydrophobic tetradecanoic acid moiety interacts with the oil phase. This interaction stabilizes emulsions and prevents the separation of the two phases.

類似化合物との比較

Sorbitan Monostearate: An ester of sorbitan and stearic acid, used as an emulsifier in food and cosmetics.

Sorbitan Tristearate: An ester of sorbitan and three stearic acid molecules, used as a stabilizer in various formulations.

Sorbitan Monolaurate: An ester of sorbitan and lauric acid, used as a surfactant and emulsifier.

Uniqueness: Sorbitan, tritetradecanoate is unique due to its specific fatty acid chain length (tetradecanoic acid), which imparts distinct emulsifying properties compared to other sorbitan esters. Its specific structure allows it to form stable emulsions with a wide range of oil and water phases, making it particularly valuable in applications requiring robust emulsification.

生物活性

Sorbitan, tritetradecanoate, also known as Sorbitan tristearate (STS), is a non-ionic surfactant derived from sorbitol and stearic acid. It is widely used in pharmaceuticals, cosmetics, and food products due to its emulsifying properties. This article explores the biological activity of STS, including its effects on cellular processes, potential therapeutic applications, and safety assessments based on recent research findings.

Chemical Structure and Properties

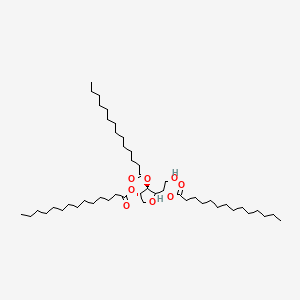

Sorbitan tristearate has the following chemical structure:

- Chemical Formula : C57H110O6

- Molecular Weight : 885.46 g/mol

STS is characterized by its hydrophilic-lipophilic balance (HLB) value of approximately 4.7, making it suitable for oil-in-water emulsions.

Emulsification and Stabilization

Sorbitan tristearate exhibits significant emulsifying properties, which are crucial in pharmaceutical formulations. Its ability to stabilize oil-in-water emulsions enhances the bioavailability of hydrophobic drugs. Studies have shown that STS can improve the stability of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs), by reducing particle aggregation and enhancing encapsulation efficiency .

Cytotoxicity and Biocompatibility

Research has evaluated the cytotoxic effects of STS on various cell lines. A study assessed the cytotoxicity of different triglycerides, including STS, using human skin fibroblasts. The results indicated that STS exhibited low cytotoxicity at concentrations typically used in cosmetic formulations . Furthermore, STS demonstrated biocompatibility in dermal applications, making it a suitable candidate for topical drug delivery systems.

Anti-inflammatory Properties

Sorbitan tristearate has been investigated for its anti-inflammatory effects. In vitro studies revealed that STS can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in macrophages. This property may enhance its application in formulations aimed at treating inflammatory skin conditions .

Case Study 1: Lipid-Based Drug Delivery Systems

In a study focusing on lipid-based drug delivery systems, researchers incorporated STS into SLNs for delivering donepezil, a drug used to treat Alzheimer's disease. The formulation showed improved drug release profiles and stability compared to traditional delivery methods. The study highlighted STS's role in enhancing the loading capacity and controlling the release rate of the encapsulated drug .

Case Study 2: Cosmetic Applications

A clinical evaluation assessed the safety and efficacy of a moisturizer containing 6% Sorbitan tristearate. The results indicated no significant irritation or sensitization reactions among participants after repeated applications. This study supports the use of STS in cosmetic formulations without adverse effects on skin health .

Safety Assessment

The safety profile of Sorbitan tristearate has been evaluated through various studies. According to safety assessments conducted by CIR (Cosmetic Ingredient Review), STS is considered safe for use in cosmetics at concentrations up to 100% in rinse-off products and up to 10% in leave-on products . However, further studies are recommended to explore long-term exposure effects.

特性

CAS番号 |

80032-90-2 |

|---|---|

分子式 |

C48H90O8 |

分子量 |

795.2 g/mol |

IUPAC名 |

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-tetradecanoyloxyethyl]-4-tetradecanoyloxyoxolan-3-yl] tetradecanoate |

InChI |

InChI=1S/C48H90O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-44(50)54-42(40-49)47-48(56-46(52)39-36-33-30-27-24-21-18-15-12-9-6-3)43(41-53-47)55-45(51)38-35-32-29-26-23-20-17-14-11-8-5-2/h42-43,47-49H,4-41H2,1-3H3/t42-,43+,47-,48-/m1/s1 |

InChIキー |

MTHNXRAYKHQOHR-UBNRVJQBSA-N |

異性体SMILES |

CCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。